molecular formula C10H14ClN3O4 B11816014 4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2307782-97-2

4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B11816014
CAS No.: 2307782-97-2
M. Wt: 275.69 g/mol
InChI Key: GOTZTTCOAOSPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid; hydrochloride is a pyrrolidine derivative with a unique structural framework. Its core consists of a pyrrolidine ring substituted with a hydroxy group at position 4, a methyl group at position 1, a 1-methylpyrazol-4-yl moiety at position 2, and a carboxylic acid at position 2. The hydrochloride salt enhances its solubility in polar solvents.

Properties

CAS No.

2307782-97-2

Molecular Formula

C10H14ClN3O4

Molecular Weight

275.69 g/mol

IUPAC Name

4-hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H13N3O4.ClH/c1-12-4-5(3-11-12)7-6(10(16)17)8(14)9(15)13(7)2;/h3-4,6-8,14H,1-2H3,(H,16,17);1H

InChI Key

GOTZTTCOAOSPBI-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H]([C@@H](C(=O)N2C)O)C(=O)O.Cl

Canonical SMILES

CN1C=C(C=N1)C2C(C(C(=O)N2C)O)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring. The final step involves the introduction of the hydrochloride group to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

This simpler pyrrolidine derivative lacks the pyrazole and hydrochloride moieties. Key differences include:

  • Structure : Absence of the 1-methylpyrazol-4-yl group and hydrochloride.
  • Physicochemical Properties : As a free carboxylic acid, it likely has lower aqueous solubility compared to the hydrochloride salt of the target compound.
  • Applications : Used in synthetic intermediates or as a ligand in metal coordination chemistry due to its carboxylic acid functionality .
Patent-Derived Pyrrolidine Carboxamides (e.g., Example 51)

A 2024 European patent application describes pyrrolidine carboxamides with hydroxy and heterocyclic substituents. For example:

  • (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
    • Structural Similarities : Pyrrolidine core, hydroxy group, and aromatic heterocycle (thiazole vs. pyrazole).
    • Key Differences : Thiazole substituent and benzyl group instead of methylpyrazole. Thiazole’s electron-withdrawing nature may alter binding affinity compared to pyrazole’s electron-rich properties.
    • Applications : Likely targets protease enzymes or GPCRs due to carboxamide and hydroxy motifs .

Pyrazole-Containing Compounds

Dihydro-1H-pyrazole-1-carboximidamide Derivatives

A 2014 Molecules study synthesized compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide :

  • Structural Similarities : Pyrazole ring with aryl substituents.
  • Key Differences : Carboximidamide group instead of pyrrolidine-carboxylic acid.
  • Applications : Reported as antimicrobial or anti-inflammatory agents due to pyrazole’s role in inhibiting cyclooxygenase (COX) enzymes .

Heterocyclic Hybrids (Pyrazole-Pyrimidinone Derivatives)

A 2023 study synthesized compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one :

  • Structural Similarities : Integration of pyrazole with larger heterocyclic systems.
  • Key Differences : Tetrazolyl and coumarin groups introduce additional π-stacking and fluorescence properties.
  • Applications: Potential use in photodynamic therapy or as kinase inhibitors .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (Inference) Potential Applications Reference
4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid; hydrochloride Pyrrolidine Hydroxy, methylpyrazole, carboxylic acid, HCl High (due to HCl) Enzyme inhibition, drug design
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Carboxylic acid Moderate (free acid) Synthetic intermediates
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine Hydroxy, thiazole, benzyl, carboxamide Moderate to high Protease/GPCR targeting
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole Methoxyphenyl, carboximidamide Low (lipophilic) Antimicrobial agents
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrazole-pyrimidinone Tetrazolyl, coumarin Low (bulky structure) Photodynamic therapy

Key Research Findings and Implications

  • Hydrochloride Salt Advantage: The target compound’s hydrochloride form likely improves bioavailability compared to non-salt analogues (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
  • Pyrazole vs. Thiazole : Methylpyrazole in the target compound may offer stronger π-π interactions in drug-receptor binding compared to thiazole derivatives, which prioritize electron-deficient interactions .
  • Synergistic Functional Groups : The combination of hydroxy, carboxylic acid, and methylpyrazole in the target compound creates a multifunctional scaffold for targeting diverse biological pathways.

Biological Activity

4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid; hydrochloride is a complex organic compound notable for its unique stereochemistry and functional groups, including a pyrrolidine ring, hydroxyl, carboxylic acid, and ketone functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's molecular formula is C10H13N3O4C_{10}H_{13}N_{3}O_{4}, with a molecular weight of approximately 275.69 g/mol. Its structure comprises a five-membered cyclic amine (pyrrolidine) and a pyrazole moiety, which contributes to its reactivity and biological interactions .

Biological Activities

Preliminary studies suggest that 4-hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid; hydrochloride may exhibit a range of biological activities, which can be summarized as follows:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties. The DPPH radical scavenging method is commonly used to evaluate such activities, indicating that structural modifications can enhance antioxidant potential .
  • Enzyme Inhibition : Pyrrolidine-based compounds often act as enzyme inhibitors. While specific data on this compound's mechanism of action are lacking, it is reasonable to hypothesize potential inhibitory effects based on the behavior of similar structures .
  • Receptor Interaction : The presence of various functional groups suggests potential interactions with biological receptors, although specific receptor targets for this compound have not been conclusively identified .

The synthesis of 4-hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid; hydrochloride typically involves multistep chemical reactions that require precise control over reaction conditions to achieve high yields and purity . Understanding the metabolic pathways and mechanisms of action remains crucial for predicting its behavior in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.